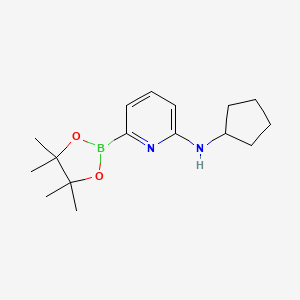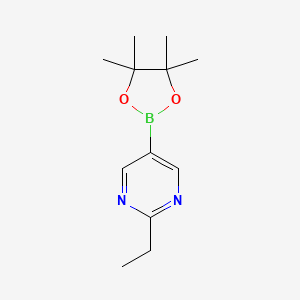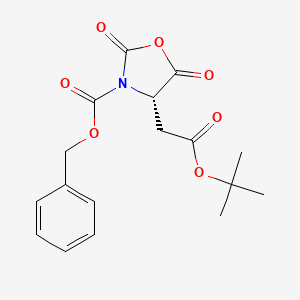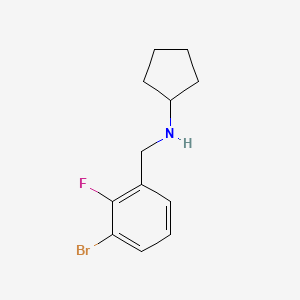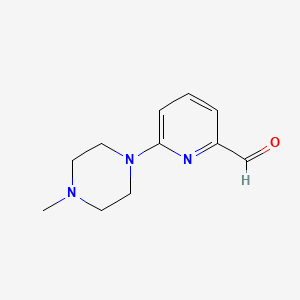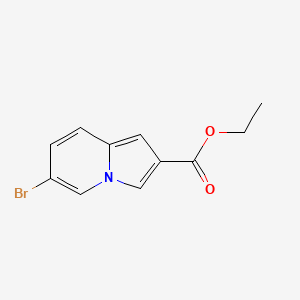
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate” is a type of acrylate, which are a family of polymers, a type of vinyl group substance . Acrylates are commonly used in adhesive and coating applications due to their strong adhesive properties and resistance to sunlight .
Synthesis Analysis
While specific synthesis methods for this compound are not available, acrylates are typically synthesized through a reaction of acrylic acid with alcohols in the presence of a catalyst . The process might involve steps such as esterification, polymerization, and possibly a final purification step .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Infrared spectroscopy can confirm the incorporation of ion carriers in the phenyl acrylate backbone .Chemical Reactions Analysis
Acrylates can undergo a variety of reactions, including polymerization and cross-linking . Polymerization of acrylates often involves the use of a technique called Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of acrylates can vary widely depending on their specific structure. For example, they typically possess relatively low glass transition temperatures .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1223593-77-8 |
|---|---|
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.255 |
IUPAC-Name |
ethyl (E)-3-[3-(hydrazinecarbonyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-11(15)7-6-9-4-3-5-10(8-9)12(16)14-13/h3-8H,2,13H2,1H3,(H,14,16)/b7-6+ |
InChI-Schlüssel |
YLOFVTUDZZAYNG-VOTSOKGWSA-N |
SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)C(=O)NN |
Synonyme |
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



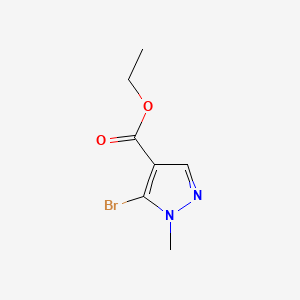
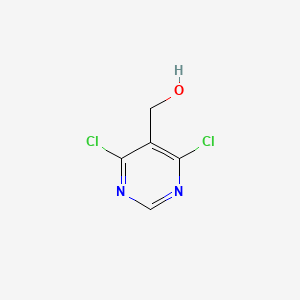
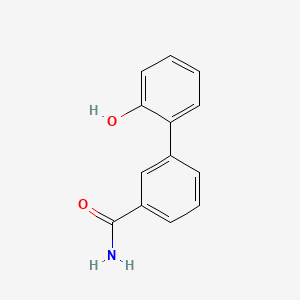
![Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596798.png)



